Hibifolin

Descripción general

Descripción

Es un compuesto que se encuentra de forma natural en las flores de Abelmoschus manihot (LinnHibifolin ha despertado un gran interés debido a sus diversas actividades biológicas, que incluyen propiedades antiinflamatorias, neuroprotectoras y antibacterianas .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Hibifolin ejerce sus efectos a través de varios objetivos y vías moleculares:

Inhibición de la Sortase A: this compound inhibe la actividad de la Sortase A, una enzima involucrada en la patogenicidad de Staphylococcus aureus.

Antiinflamatorio: This compound modula las vías inflamatorias, reduciendo la producción de citoquinas proinflamatorias y estrés oxidativo.

Análisis Bioquímico

Biochemical Properties

Hibifolin interacts with various biomolecules in biochemical reactions. It has been identified as a potential inhibitor of adenosine deaminase (ADA), an enzyme involved in purine metabolism . This compound also directly binds to the Sortase A (SrtA) protein, a key enzyme involved in the virulence of certain bacteria .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to decrease the capacity of bacteria to adhere to host cells and form biofilms . In the context of neurotoxicity, this compound protects neurons from damage induced by beta-amyloid, a peptide that forms plaques in the brains of Alzheimer’s disease patients .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It directly binds to the SrtA protein, inhibiting its activity . This interaction has been confirmed by the reduced inhibition activities of this compound on mutant SrtA after mutating the binding sites .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a potential inhibitor of ADA, an enzyme involved in purine metabolism

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Hibifolin se puede sintetizar mediante la glicosilación de la gosipetina con ácido glucurónico. La reacción generalmente implica el uso de un donante de glicósido y un aceptor en presencia de un catalizador. Las condiciones de reacción a menudo incluyen temperaturas suaves y un pH neutro para garantizar la estabilidad del flavonoide glicósido .

Métodos de producción industrial

La producción industrial de this compound implica la extracción del compuesto de fuentes vegetales, particularmente las flores de Abelmoschus manihot. El proceso de extracción incluye la extracción con disolventes, seguida de la purificación mediante técnicas cromatográficas para aislar la this compound en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones

Hibifolin sufre diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar quinonas y otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la this compound en sus formas reducidas, afectando su actividad biológica.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo de la this compound, lo que lleva a la formación de diferentes derivados

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Se emplean reactivos como cloruros de acilo y haluros de alquilo para reacciones de sustitución

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de la this compound, cada uno con actividades biológicas distintas .

Comparación Con Compuestos Similares

Hibifolin se compara con otros glicósidos de flavonol como:

Quercetina: Al igual que la this compound, la quercetina presenta propiedades antioxidantes y antiinflamatorias, pero difiere en su patrón de glicosilación.

Kaempferol: Otro glicósido de flavonol con actividades biológicas similares pero características estructurales distintas.

This compound destaca por su glicosilación única con ácido glucurónico, lo que le confiere actividades biológicas distintas y mejora su solubilidad y biodisponibilidad .

Propiedades

IUPAC Name |

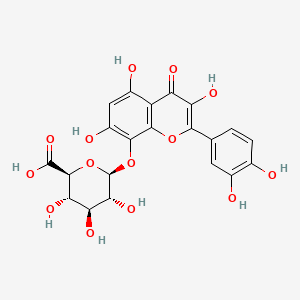

(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O14/c22-6-2-1-5(3-7(6)23)16-13(28)11(26)10-8(24)4-9(25)17(18(10)33-16)34-21-15(30)12(27)14(29)19(35-21)20(31)32/h1-4,12,14-15,19,21-25,27-30H,(H,31,32)/t12-,14-,15+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVMAMXQPVHXTJ-ORYXKJSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203913 | |

| Record name | Hibifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55366-56-8 | |

| Record name | Hibifolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55366-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hibifolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055366568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hibifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HIBIFOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR6MS62GTB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.